PRN1371
CAS No.: 1802929-43-6
Cat. No.: VC0540207
Molecular Formula: C26H30Cl2N6O4
Molecular Weight: 561.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1802929-43-6 |
---|---|
Molecular Formula | C26H30Cl2N6O4 |
Molecular Weight | 561.5 g/mol |
IUPAC Name | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31) |
Standard InChI Key | PUIXMSRTTHLNKI-UHFFFAOYSA-N |
SMILES | CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Canonical SMILES | CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
PRN1371 is an organic compound with the molecular formula C26H30Cl2N6O4 and a molecular weight of 561.5 g/mol . It belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones with several key functional groups that contribute to its pharmacological properties.
Chemical Identifiers
PRN1371 has several chemical identifiers and synonyms that are used in scientific literature and databases:
Property | Value |
---|---|
IUPAC Name | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one |
Molecular Formula | C26H30Cl2N6O4 |
Molecular Weight | 561.5 g/mol |
CAS Number | 1802929-43-6 |
InChIKey | PUIXMSRTTHLNKI-UHFFFAOYSA-N |
The compound contains a pyrido[2,3-d]pyrimidin-7-one core structure with several functional groups: a 2,6-dichloro-3,5-dimethoxyphenyl at position 6, a methylamino group at position 2, and a 3-(4-acryloylpiperazin-1-yl)propyl group at position 8 . This specific molecular architecture contributes to its high selectivity for FGFR kinases.
Physical Properties
PRN1371 has specific physical and chemical properties that affect its pharmaceutical applications:
Property | Value |
---|---|
Physical State | Solid powder |
Relative Density | 1.341 g/cm³ (Predicted) |
Solubility in DMSO | 12 mg/mL (21.38 mM) |
Storage Stability | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
The compound requires sonication and heating for optimal dissolution in DMSO, which is important for laboratory applications and formulation development .
Mechanism of Action
PRN1371 functions as an irreversible covalent inhibitor of fibroblast growth factor receptors, a family of receptor tyrosine kinases that play crucial roles in cellular proliferation, differentiation, and survival.
Molecular Target
PRN1371 specifically targets FGFR1-4 by forming a covalent bond with a conserved cysteine residue located in the glycine-rich loop within the kinase active site of these receptors . This covalent modification results in irreversible inhibition of FGFR tyrosine kinase activity, blocking downstream signaling pathways that promote tumor cell proliferation and angiogenesis.
Selectivity Profile
One of the most remarkable features of PRN1371 is its exceptional selectivity for FGFR kinases. The compound demonstrates potent inhibitory activity against all four FGFR subtypes with the following IC50 values:
Target | IC50 (nM) |
---|---|
FGFR1 | 0.6 |
FGFR2 | 1.3 |
FGFR3 | 4.1 |
FGFR4 | 19.3 |
CSF1R | 8.1 |
Despite targeting a conserved cysteine residue, PRN1371 shows excellent kinome-wide selectivity, with minimal activity against other kinases that share the same conserved cysteine . This high degree of selectivity potentially translates to improved therapeutic responses and reduced off-target toxicities compared to less selective FGFR inhibitors.
Pharmacological Properties
The pharmacological profile of PRN1371 has been extensively characterized in both in vitro and in vivo studies, demonstrating its potential as an anticancer agent.
In Vitro Activity
PRN1371 exhibits high potency in biochemical assays and cellular models of FGFR-driven cancers. In addition to its nanomolar IC50 values against purified FGFR kinases, the compound demonstrates strong antiproliferative activity in cancer cell lines harboring FGFR alterations. For example, in the SNU16 gastric cancer cell line, which harbors FGFR2 amplification, PRN1371 shows an IC50 of 2.6 nM .
The compound also demonstrates sustained target engagement, with FGFR1 occupancy of 96% at 24 hours post-treatment . Importantly, PRN1371 shows favorable safety characteristics in preliminary in vitro assessments, with less than 30% inhibition of the hERG channel at 1 μM, suggesting a low risk for cardiac toxicity .
In Vivo Pharmacokinetics and Efficacy
In preclinical pharmacokinetic studies conducted in rats, dogs, and cynomolgus monkeys, PRN1371 demonstrated rapid intravenous clearance across all species. Despite rapid clearance (Cl=160 mL per min per kg), oral administration at 20 mg/kg yielded high exposure (AUC=4348 h·ng/mL) with a reasonable half-life (t1/2=3.8 h) .
A key advantage of PRN1371's covalent mechanism is its ability to maintain FGFR inhibition in vivo even after the drug has been cleared from circulation. This suggests that sustained FGFR inhibition might be achievable in clinical settings without requiring continuous drug exposure .
In tumor xenograft models, PRN1371 induced dose-dependent tumor regression with up to 68% tumor growth inhibition at 10 mg/kg twice daily after 27 days of treatment. This anticancer efficacy was maintained even with intermittent dosing schedules that included drug holidays, further supporting the sustained target engagement property of the compound . Low levels of phosphorylated FGFR2 in tumor tissue confirmed the compound's ability to effectively block FGFR activity in vivo .
Clinical Development
PRN1371 has progressed to clinical investigation for the treatment of patients with advanced solid tumors, particularly those harboring FGFR genetic alterations.
Phase I Clinical Trial Design
A Phase I clinical trial (NCT02608125) was designed to evaluate the safety, tolerability, and preliminary efficacy of PRN1371 in cancer patients. The study consisted of two parts :
-
Part A: A dose-escalation phase using a "3+3" design in adult patients with advanced solid tumors. PRN1371 was administered once daily in continuous 28-day cycles to determine the maximum tolerated dose and the recommended Phase 2 dose (RP2D).
-
Part B: An expansion phase involving two or three cohorts of 10 patients each with FGFR1-4 gene mutations, fusions, or truncations treated at the RP2D identified in Part A.
Pharmacodynamic Biomarkers
The clinical trial incorporated measurement of on-target effects of FGFR inhibition, including monitoring serum phosphorus and fibroblast growth factor 23 (FGF23) levels as potential pharmacodynamic biomarkers . Elevated serum phosphorus, a known class effect of FGFR inhibitors, was managed with oral phosphate-binding medications, a low phosphate diet, dose interruptions, and acetazolamide if certain thresholds were exceeded .
Biomarker Analysis
The study protocol included comprehensive biomarker analyses to identify predictors of response and resistance to PRN1371 therapy:
-
Analysis of circulating tumor DNA from patients at baseline and during follow-up to detect FGFR genetic alterations.
-
Pre- and post-treatment tumor biopsies to assess pharmacodynamic and predictive biomarkers of FGFR inhibition .
Patient Characteristics
In the clinical trial, the majority of enrolled patients had metastatic disease, with metastases primarily located in the lung (88.9%), liver (33.3%), and lymph nodes (33.3%) . This pattern of metastatic spread is consistent with the types of advanced solid tumors that often harbor FGFR genetic alterations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume